5-(methoxymethyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
Properties
IUPAC Name |
5-(methoxymethyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-29-14-16-13-18(28)26-19(21-16)22-20(23-26)25-11-9-24(10-12-25)17(27)8-7-15-5-3-2-4-6-15/h2-6,13H,7-12,14H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVVBTHJHFGUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(methoxymethyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves multiple steps. The synthetic route typically starts with the preparation of the triazolopyrimidine core, followed by the introduction of the piperazine ring and the phenylpropanoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced derivatives of the compound .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent modifications to introduce the piperazine and phenylpropanoyl groups. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed for characterization to confirm the structure and purity of the synthesized compound.
Antiviral Activity
Research indicates that compounds with a similar triazolo-pyrimidine framework have shown promise in antiviral applications. For instance, studies have focused on their ability to inhibit viral polymerases, which are crucial for viral replication. Specifically, modifications to the triazolo-pyrimidine structure have been linked to enhanced activity against influenza viruses by disrupting essential protein-protein interactions within viral polymerases .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial properties. Compounds derived from piperazine are known for their broad-spectrum antibacterial effects. Preliminary studies have indicated that derivatives of triazolo-pyrimidines exhibit activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
Cancer Research
In cancer pharmacology, similar compounds have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique structure of this compound may allow it to interact with specific cellular pathways involved in cancer progression. Ongoing research is evaluating its efficacy in preclinical models of various cancers.
Case Studies and Research Findings
- Influenza Virus Inhibition : A study highlighted the synthesis of modified triazolo-pyrimidines that effectively inhibited the PA-PB1 interface in influenza A virus polymerase, demonstrating a promising avenue for antiviral drug development .
- Antitubercular Activity : Another investigation focused on synthesizing triazole hybrids with dihydropyrimidinones that showed significant activity against multidrug-resistant strains of Mycobacterium tuberculosis . These findings support the potential application of similar structures in developing new treatments for resistant infections.
- Cytotoxicity Studies : In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Results indicated selective toxicity towards cancer cells while sparing normal cells, which is critical for therapeutic efficacy .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core and the piperazine ring play crucial roles in these interactions, allowing the compound to modulate the activity of its targets. The pathways involved in its mechanism of action may include inhibition or activation of specific enzymes, binding to receptors, or altering cellular signaling pathways .
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Similar Compounds
Structural Analogues in the Triazolopyrimidinone Class
The compound shares its core triazolopyrimidinone structure with several derivatives reported in the evidence. Key structural variations among analogs include:
- Substituents at position 5 : Methoxymethyl (target) vs. methyl (ZINC21802765), cyclopropyl (compound 19), or chloromethyl (S1-TP) .
- Substituents at position 2: Piperazine derivatives with varying acyl groups (e.g., 3-phenylpropanoyl in the target vs. 4-phenylpiperazinyl in ZINC21802765 or 4-benzhydrylpiperazinyl in ) .
- Modifications on the piperazine ring: The 3-phenylpropanoyl group in the target contrasts with fluorophenyl (ZINC21802742) or methoxyphenyl () substituents, which influence steric bulk and electronic properties .
Pharmacological and Binding Properties
Comparative docking studies and IC50 values from provide insights into how structural differences correlate with activity:
Key Observations :
- Fluorine in ZINC21802742 lowers IC50, suggesting electron-withdrawing groups improve activity; the methoxymethyl in the target could balance solubility and potency .
Electrochemical and Physicochemical Properties
Triazolopyrimidinones with substituents like chloromethyl (S1-TP) or morpholinomethyl (S3-TP) exhibit distinct redox behaviors, as shown in .
Biological Activity
The compound 5-(methoxymethyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS No. 1795192-90-3) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.4 g/mol. The structure features a triazolo-pyrimidine core, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6O3 |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 1795192-90-3 |
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the triazolo-pyrimidine framework followed by the introduction of the piperazine and phenylpropanoyl moieties. Detailed methodologies for synthesizing similar compounds have been documented in various studies, emphasizing the importance of reaction conditions and purification techniques to obtain high yields and purity.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine moiety have shown moderate to good activity against various bacterial strains. In vitro assays have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Research has highlighted the potential of this compound as an enzyme inhibitor. Compounds related to triazolo-pyrimidines have been evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections .
The mechanism of action for this compound is thought to involve interactions with specific receptors or enzymes within biological systems. Molecular docking studies suggest that it may bind effectively to target proteins, influencing their activity and potentially leading to desired pharmacological effects .
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at a pharmaceutical institute, a series of compounds including derivatives of the target molecule were synthesized and screened for antimicrobial activity. The results indicated that several derivatives exhibited strong inhibitory effects against Salmonella typhi and Bacillus subtilis, suggesting that modifications to the piperazine ring could enhance efficacy .
Case Study 2: Enzyme Inhibition Profile
Another study focused on evaluating the enzyme inhibition profile of compounds similar to this compound. The findings revealed potent AChE inhibition by several synthesized analogs, indicating potential use in treating neurodegenerative disorders .
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(methoxymethyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]triazolo[1,5-a]pyrimidin-7-one?
- Methodological Answer : The synthesis of triazolopyrimidinone derivatives typically involves multi-step protocols. For example, analogous compounds (e.g., ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate) are synthesized using catalysts like TMDP (tetramethylenediamine phosphate) in a water-ethanol solvent system (1:1 v/v) under reflux conditions . Key steps include cyclization of precursors, introduction of substituents via nucleophilic substitution, and purification via column chromatography. Optimize reaction parameters (e.g., temperature, solvent polarity) based on steric and electronic effects of the methoxymethyl and 3-phenylpropanoyl groups.
Q. How should molecular docking studies be designed to predict binding affinity with EGFR kinase?
- Methodological Answer : Use software such as AutoDock Vina 1.1.2 or AutoDock 4.2 to model interactions between the compound and EGFR’s ATP-binding pocket. Define the binding site using residues like Met793 (hydrogen bonding) and Lys745 (π-cation interactions). Set grid parameters to cover residues Val726, Thr790, and Leu844 for hydrophobic interactions . Validate docking poses using molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability. Compare predicted binding energies (-9.5 to -11.4 kcal/mol for analogs ) with experimental IC50 values for calibration.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Employ and NMR (400 MHz) to confirm the methoxymethyl (-OCHO-) and piperazin-1-yl groups. For purity assessment, use HPLC with a C18 column (acetonitrile/water gradient) and compare retention times with analogs. Mass spectrometry (ESI-MS) can verify molecular weight (calculated: ~500–550 g/mol based on analogs ). FT-IR helps identify carbonyl (C=O, ~1700 cm) and triazole ring vibrations.
Advanced Research Questions
Q. How can discrepancies between computational docking scores and experimental IC50 values be resolved?
- Methodological Answer : Discrepancies often arise from force field limitations or solvation effects. Refine docking results using free-energy perturbation (FEP) or MM/GBSA calculations to account for entropic contributions . Validate with alanine scanning mutagenesis (e.g., mutating Met793 to assess hydrogen bonding loss). Cross-reference with enzymatic assays (e.g., ADP-Glo™ Kinase Assay) under physiological pH and temperature. For example, analogs with IC50 values ranging from 361–787 nM showed strong correlation with hydrophobic interactions at Val726 and Leu844 .
Q. What electrochemical techniques are suitable for studying redox behavior, and how can data inform metabolic stability?
- Methodological Answer : Cyclic voltammetry (CV) on carbon graphite electrodes in PBS (pH 7.4) can identify oxidation/reduction peaks linked to the triazole and pyrimidine moieties . For instance, triazolopyrimidinone derivatives exhibit anodic peaks near +0.8 V (vs. Ag/AgCl), correlating with electron-donating substituents. Use chronoamperometry to assess stability under simulated physiological conditions. A shift in peak potential after 24 hours may indicate degradation, guiding structural modifications (e.g., methoxymethyl for enhanced stability).
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Design a library of analogs with variations in:
- Methoxymethyl group : Replace with ethoxymethyl or hydroxymethyl to study steric vs. electronic effects.
- 3-Phenylpropanoyl moiety : Introduce fluorophenyl or heterocyclic substituents to modulate π-π stacking .
- Piperazine ring : Replace with morpholine or thiomorpholine to alter solubility and hydrogen bonding .
Evaluate using kinase inhibition assays (EGFR, HER2) and correlate with docking scores. For example, ZINC21802768 (IC50 = 361 nM) showed enhanced activity due to 2-methoxyphenyl substitution .
Q. What strategies optimize in vitro biological activity while minimizing cytotoxicity?
- Methodological Answer : Perform parallel screening against cancer cell lines (e.g., MCF-7, A549) and normal cells (e.g., HEK293) using MTT assays. For analogs with IC50 < 1 µM, assess apoptosis via flow cytometry (Annexin V/PI staining). Modify the 3-phenylpropanoyl group to reduce off-target effects—e.g., replace phenyl with pyridinyl to enhance selectivity . Combine with pharmacokinetic studies (e.g., microsomal stability in liver S9 fractions) to prioritize candidates.
Data Contradiction Analysis
Q. How to address conflicting IC50 values among structurally similar triazolopyrimidinones?
- Methodological Answer : Variability may stem from assay conditions (e.g., ATP concentration, incubation time). Standardize protocols using the same kinase domain (e.g., EGFR L858R/T790M mutant) and buffer system. Re-evaluate compounds with divergent results via surface plasmon resonance (SPR) to measure binding kinetics (kon/koff). For example, ZINC21802742 (IC50 = 446 nM) showed slower dissociation than ZINC21802749 (IC50 = 674 nM) due to fluorophenyl-induced hydrophobic packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
